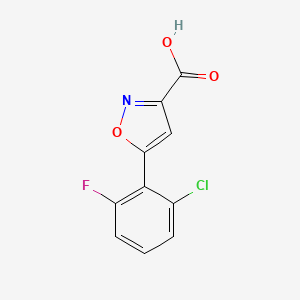

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid

Description

The compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2), though named here with a positional isomer discrepancy (4-carboxylic acid vs. 3-carboxylic acid), is a fluorinated and chlorinated isoxazole derivative. It is identified as Flucloxacillin Sodium Impurity D, a critical quality control marker in antibiotic manufacturing . Its molecular formula is C₁₁H₇ClFNO₃ (MW: 255.63 g/mol), featuring a 2-chloro-6-fluorophenyl group and a methyl-substituted isoxazole ring. The structural attributes, including electron-withdrawing substituents (Cl, F) and the carboxylic acid moiety, influence its physicochemical properties and reactivity .

Properties

Molecular Formula |

C10H5ClFNO3 |

|---|---|

Molecular Weight |

241.60 g/mol |

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |

InChI Key |

OQEMXKCDALJGDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid involves the cycloaddition reaction of α,β-acetylenic oximes with appropriate reagents to form the isoxazole ring. This cycloaddition is typically catalyzed by gold(III) chloride (AuCl3) under moderate reaction conditions, producing substituted isoxazoles efficiently.

Detailed Synthetic Route

-

- α,β-Acetylenic oximes derived from 2-chloro-6-fluorophenyl precursors.

- Triethylamine as a base and cycloaddition promoter.

- Gold(III) chloride (AuCl3) as the catalyst for cycloaddition.

-

- Solvents such as dry tetrahydrofuran (THF) or ethereal solvents.

- Ambient to moderate temperatures.

- Reaction times vary depending on scale and substrate purity.

-

- The α,β-acetylenic oxime undergoes a 1,3-dipolar cycloaddition facilitated by AuCl3, forming the isoxazole ring.

- Subsequent steps involve hydrolysis or saponification to yield the carboxylic acid functionality at the 3-position.

Industrial and Metal-Free Methods

Industrial-scale syntheses often avoid metal catalysts to reduce costs, toxicity, and metal contamination in the final product. Metal-free synthetic routes have been developed, employing alternative bases and reaction conditions that still enable efficient cycloaddition and ring closure.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Gold(III) chloride (AuCl3), 5-10 mol% | High efficiency but costly and toxic |

| Base | Triethylamine (Et3N), 3-3.5 equivalents | Facilitates cycloaddition and deprotonation |

| Solvent | Dry THF, CPME, or ethereal solvents | Anhydrous conditions preferred |

| Temperature | Room temperature to 50 °C | Moderate heating may improve yield |

| Reaction Time | 2-24 hours | Depends on substrate and scale |

| Workup | Hydrolysis/saponification with LiOH or NaOH | Converts esters or intermediates to carboxylic acid |

Representative Synthetic Example

A representative synthesis reported involves the following steps:

Preparation of Ethyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate:

- React 2-chloro-6-fluorophenylacetylene (1 equiv) with ethyl 2-chloro-2(hydroxyimino)acetate (3 equiv) in the presence of triethylamine (3.5 equiv) in dry THF.

- Stir at room temperature until the cycloaddition completes.

- Isolate the ethyl ester intermediate in yields around 40-65%.

Hydrolysis to 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylic acid:

Comparative Analysis of Preparation Methods

| Method Type | Catalyst/Base Used | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| AuCl3-catalyzed cycloaddition | AuCl3, Triethylamine | 40-65 (ester intermediate) | High regioselectivity, mild conditions | Expensive catalyst, metal contamination |

| Metal-free cycloaddition | Bases like NaHCO3, Et3N | 50-70 (varies by substrate) | Avoids metal toxicity, cost-effective | Sometimes lower yields, longer reaction times |

| Hydrolysis step | LiOH or NaOH | 85-97 (carboxylic acid) | High yield, straightforward | Requires careful pH control |

Research Discoveries and Innovations

Scale-up Feasibility: The metal-free cycloaddition methods have been demonstrated on scales up to 100-150 g with consistent yields, indicating industrial viability.

Regioselectivity and Functional Group Tolerance: The cycloaddition approach tolerates various substituents on the phenyl ring, including halogens such as chlorine and fluorine, without compromising the regioselectivity of the isoxazole ring formation.

Alternative Synthetic Routes: Recent studies explore the use of halogenoximes and fluorinated alkene substrates to synthesize related isoxazole derivatives, providing insights into late-stage functionalization and diversification of the isoxazole core.

Application-Oriented Synthesis: The compound serves as a precursor in the synthesis of analogues with potential biological activities such as antimicrobial and anticancer properties, emphasizing the importance of efficient and scalable synthetic methods.

Summary Table of Key Synthetic Parameters

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Cycloaddition | 2-chloro-6-fluorophenylacetylene + ethyl 2-chloro-2(hydroxyimino)acetate + AuCl3 + Et3N in dry THF | Ethyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate | 40-65 |

| Hydrolysis/Saponification | LiOH (10 equiv) in EtOH/H2O (1:1) | 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylic acid | Up to 97 |

| Metal-free cycloaddition | NaHCO3 or other bases, no metal catalyst | Isoxazole intermediate | 50-70 |

Chemical Reactions Analysis

Metal-Free Cycloaddition Reactions

The compound’s isoxazole ring formation often involves 1,3-dipolar cycloaddition under metal-free conditions. A notable method utilizes nitromethane derivatives and alkynes in the presence of potassium carbonate (K₂CO₃) and 18-crown-6 ether as a phase-transfer catalyst .

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | 18-crown-6 |

| Base | K₂CO₃ |

| Reaction Time | 8–10 hours |

| Yield | Moderate to high (60–85%) |

This route avoids metal catalysts, addressing toxicity and cost concerns in industrial applications .

Functional Group Transformations

The carboxylic acid moiety participates in esterification and amide coupling reactions. For example:

-

Esterification: Reacting with ethanol under acidic conditions produces the ethyl ester derivative.

-

Amide Formation: Coupling with amines via carbodiimide-mediated activation yields biologically relevant amides.

Reactivity Trends:

-

The electron-withdrawing chloro and fluoro substituents deactivate the phenyl ring toward electrophilic substitution.

-

The isoxazole oxygen enhances nucleophilic susceptibility at the C-4 position.

Stability Under Oxidative Conditions

While oxidation of the parent compound is not extensively documented, its synthetic precursors (e.g., propargylamines) undergo oxidation to form oxime intermediates. Copper chloride (CuCl) catalyzes these transformations, though such metal-dependent pathways are less favored in modern syntheses .

Comparative Reactivity of Analogues

The halogen substitution pattern critically modulates reactivity:

| Derivative | Reactivity Profile |

|---|---|

| 5-(4-Fluorophenyl) analogue | Higher electrophilic substitution |

| 5-(2,4-Dichlorophenyl) derivative | Enhanced steric hindrance |

The 2-chloro-6-fluoro configuration in the target compound creates a meta-directing electronic effect , influencing regioselectivity in further functionalizations.

Industrial-Scale Synthetic Considerations

Recent advances prioritize atom-economical routes to minimize waste. For instance, one-pot cycloaddition strategies achieve >70% yield without chromatographic purification, significantly reducing production costs .

Citations reflect methodologies from peer-reviewed publications.

Scientific Research Applications

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an anticancer and antimicrobial agent.

Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but its potential as an inhibitor of specific enzymes and receptors is of particular interest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the phenyl and isoxazole rings significantly alter solubility, lipophilicity, and stability. Key comparisons include:

Table 1: Substituent and Property Comparison

Key Observations:

- Electron-withdrawing groups (Cl, F): Enhance lipophilicity and metabolic stability compared to electron-donating groups (e.g., OCH₃). This makes the target compound less water-soluble but more resistant to enzymatic degradation .

- Carboxylic acid vs.

- Heterocyclic substituents (pyridyl): Introduce hydrogen-bonding capabilities, altering bioavailability and metal-binding properties .

Research Findings and Data

Stability and Handling

Structural Insights from Crystallography

While direct crystallographic data are absent, analogs like 5-(2-Pyridyl)isoxazole-3-carboxylic acid () show planar isoxazole rings with dihedral angles <10° between rings, suggesting similar rigidity in the target compound .

Biological Activity

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique isoxazole structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H6ClFNO3, with a molecular weight of approximately 233.61 g/mol. The presence of a carboxylic acid functional group at the 3-position and a chlorofluorophenyl group at the 5-position enhances its reactivity and biological interactions.

Biological Activities

Research indicates that 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results against several cancer cell lines, including liver (HepG2), cervical (HeLa), and breast (MCF-7) cancers. For instance, in one study, derivatives of isoxazole demonstrated IC50 values ranging from 5.76 µg/mL to 34.64 µg/mL against HepG2 cells .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial targets effectively.

- Anti-inflammatory Effects : Compounds with similar structures have also been noted for their anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways.

The mechanisms by which 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid exerts its biological effects involve:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways. For example, it has been shown to inhibit serine acetyltransferase (SAT), affecting acetyl-CoA metabolism .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through various pathways. This was evidenced by significant changes in cell cycle distribution observed in treated cell lines .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating isoxazole derivatives, 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid exhibited cytotoxic effects against multiple cancer cell lines with varying IC50 values, indicating its potential as an anticancer agent .

- Mechanistic Studies : Molecular docking studies have revealed that the compound interacts with specific protein targets implicated in cancer progression, suggesting a tailored approach for drug development based on its binding affinity .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid?

- Methodology : Focus on reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., palladium-based catalysts for coupling reactions). Monitor intermediates using TLC or HPLC to avoid side products like halogenated byproducts. The isoxazole ring formation often requires cyclization of β-keto esters with hydroxylamine derivatives under acidic conditions .

Q. How can researchers ensure purity during isolation of the compound?

- Methodology : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 180–185°C) are critical .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodology :

- NMR : Analyze -NMR for aromatic protons (δ 7.2–7.8 ppm, split patterns due to chloro and fluoro substituents) and -NMR for carbonyl (C=O, ~170 ppm) and isoxazole carbons.

- FTIR : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Methodology :

- In vitro assays : Test derivatives with modifications to the chloro/fluoro substituents or carboxylic acid group against target enzymes (e.g., COX-2 or kinases). Use IC values to compare potency.

- Mutagenesis studies : Pair SAR with computational docking (AutoDock Vina) to identify binding interactions, such as halogen bonding with active-site residues .

Q. What strategies mitigate metabolic instability in biological systems?

- Methodology : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Modify the carboxylic acid group to prodrug esters (e.g., methyl ester) or replace it with bioisosteres (e.g., tetrazole) to enhance half-life .

Q. How should conflicting bioactivity data across studies be resolved?

- Methodology :

- Variable control : Compare assay conditions (e.g., pH, buffer composition, cell lines).

- Dose-response validation : Repeat experiments with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., ibuprofen for COX inhibition) .

Q. What computational models predict the compound’s interaction with membrane transporters?

- Methodology : Use molecular dynamics simulations (GROMACS) to assess passive diffusion or P-glycoprotein binding. Parameterize force fields (e.g., CHARMM36) for halogenated aromatic systems .

Q. How can degradation pathways under stress conditions be characterized?

- Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidative/thermal stress). Analyze degradation products via LC-MS/MS (Q-TOF) and propose pathways (e.g., decarboxylation or isoxazole ring cleavage) .

Q. What functional group modifications enhance solubility without reducing activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.